molecular formula C22H18N2O2 B5799549 N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide

N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide

Cat. No. B5799549
M. Wt: 342.4 g/mol
InChI Key: JXJDVNZUISURMT-CAPFRKAQSA-N
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Description

N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide, also known as ABT-751, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of drugs known as microtubule inhibitors, which are known to disrupt the growth and division of cancer cells. In

Mechanism of Action

N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide acts by binding to the colchicine-binding site on tubulin, a protein that is essential for the formation and maintenance of microtubules. This binding disrupts the dynamics of microtubules, leading to the inhibition of cell division. This inhibition is particularly effective in rapidly dividing cancer cells, which are more sensitive to the disruption of microtubule dynamics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide are primarily related to its effects on microtubule dynamics. In addition to inhibiting cell division, this compound can also induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide is its specificity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it an attractive candidate for cancer treatment. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can limit its application in certain contexts.

Future Directions

There are several future directions for research on N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide. One area of interest is the development of more effective formulations of this compound that can improve its bioavailability and efficacy. Additionally, there is a need for further research on the mechanism of action of this compound, which can help in the development of more targeted and effective cancer therapies. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide involves the reaction of 2-amino-N-phenylbenzamide with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism to yield the final product. The purity and yield of the product can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide has been extensively studied for its potential application in cancer treatment. In vitro studies have shown that this compound can inhibit the growth and division of cancer cells by disrupting microtubule dynamics. In vivo studies have also shown that this compound can inhibit tumor growth in animal models of cancer. Additionally, this compound has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination.

properties

IUPAC Name

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-21(18-12-6-2-7-13-18)24-20(16-17-10-4-1-5-11-17)22(26)23-19-14-8-3-9-15-19/h1-16H,(H,23,26)(H,24,25)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJDVNZUISURMT-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]benzamide

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